molecular formula C14H19N5O5 B1681251 Tecadenoson CAS No. 204512-90-3

Tecadenoson

Cat. No. B1681251
M. Wt: 337.33 g/mol
InChI Key: OESBDSFYJMDRJY-BAYCTPFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tecadenoson is a novel selective A1 adenosine receptor agonist that is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . It is being developed by CV Therapeutics, Inc .


Synthesis Analysis

A purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has been used to catalyze the synthesis of Tecadenoson, by a “one-pot, one-enzyme” transglycosylation, which is the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .


Molecular Structure Analysis

Tecadenoson has a molecular formula of C14H19N5O5 and an average mass of 337.331 Da .


Chemical Reactions Analysis

Tecadenoson selectively stimulates the A1 adenosine receptor . Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles .


Physical And Chemical Properties Analysis

Tecadenoson has a molecular formula of C14H19N5O5. Its average mass is 337.331 Da and its monoisotopic mass is 337.138611 Da .

Scientific Research Applications

Selective A1-Adenosine Receptor Agonist: Tecadenoson's Role in Cardiac Electrophysiology

Tecadenoson has demonstrated efficacy in terminating induced paroxysmal supraventricular tachycardia (PSVT) during electrophysiology studies, showcasing its potential as a potent and selective A1-adenosine receptor agonist. The drug's dose-dependent negative dromotropic effect on the AV node allows for the termination of PSVT without significant side effects associated with stimulation of other adenosine receptors. An optimal tecadenoson regimen has been identified, effectively converting PSVT to normal sinus rhythm with minimal adverse effects, indicating a safe and effective application in cardiac electrophysiology (Ellenbogen et al., 2005).

Advantages Over Adenosine in Cardiac Arrhythmia Management

Tecadenoson's selective activation of the A1 Ado receptor, unlike adenosine's non-selective activation of all four adenosine receptor subtypes, offers a significant advantage in managing AV node-dependent supraventricular tachycardias. This selectivity helps avoid unwanted effects such as hypotension and bronchoconstriction, making tecadenoson a superior option for cardiac arrhythmia management. Its rapid termination of sustained PSVT by depressing AV nodal conduction, without causing hypotension, underscores its potential clinical utility (Prystowsky et al., 2003).

Potential for Reduced Adverse Effects

Compared to adenosine, tecadenoson's selective targeting of the A1 receptor is associated with fewer adverse effects such as flushing, dyspnea, chest discomfort, and hypotension. Phase I and II clinical trials suggest that tecadenoson is an effective agent for rapid and sustained conversion of PSVT to sinus rhythm, with a lower incidence of adverse effects typically attributed to adenosine's nonselective receptor stimulation. These findings indicate tecadenoson's potential for safer cardiac rhythm management (Peterman & Sanoski, 2005).

Blood-Brain Barrier Transport and CNS Effects

The study of tecadenoson's transport by human and mouse nucleoside transporters sheds light on its potential central nervous system (CNS) effects. Tecadenoson's transport across the blood-brain barrier (BBB) suggests that while it has the potential for adverse CNS effects at clinically relevant concentrations, it also opens avenues for targeting CNS disorders with synthetic A1 agonists. This dual aspect highlights the importance of understanding tecadenoson's CNS interactions for both minimizing adverse effects and exploring therapeutic opportunities (Lepist et al., 2013).

Safety And Hazards

Tecadenoson should be handled with suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Tecadenoson is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . By selectively targeting the A1 receptor, tecadenoson may be associated with fewer adverse effects such as flushing, dyspnea, chest discomfort, and hypotension . A randomized, prospective trial will need to be conducted in the future to appropriately compare the safety and efficacy of tecadenoson and adenosine .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBDSFYJMDRJY-BAYCTPFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174415
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tecadenoson

CAS RN

204512-90-3
Record name Tecadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204512-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tecadenoson
Reactant of Route 2
Reactant of Route 2
Tecadenoson
Reactant of Route 3
Reactant of Route 3
Tecadenoson
Reactant of Route 4
Reactant of Route 4
Tecadenoson
Reactant of Route 5
Reactant of Route 5
Tecadenoson
Reactant of Route 6
Tecadenoson

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.